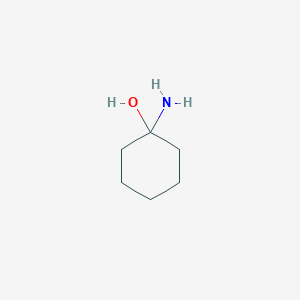![molecular formula C16H26N2SSi B8691200 tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane CAS No. 566931-92-8](/img/structure/B8691200.png)
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane
Descripción general
Descripción
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane is an organic compound with a unique structure that includes a silyl group and a thiazole ring. This compound is known for its high thermal stability and low solubility in water. It is a colorless to pale yellow liquid with a pyrrole-like odor and has a wide range of applications in organic synthesis, particularly in metal-catalyzed reactions .
Métodos De Preparación
The synthesis of tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane typically involves the reaction of pyrrole with a silane reagent, such as triisopropylsilylchloromethane, under specific conditions. The reaction conditions and steps are determined based on the desired yield and purity of the product . Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane has several scientific research applications:
Chemistry: It is used as a ligand or intermediate in metal-catalyzed reactions, contributing to the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of organic photoelectric materials and organic semiconductor materials.
Mecanismo De Acción
The mechanism of action of tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane involves its interaction with specific molecular targets and pathways. The silyl group and thiazole ring play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to metal centers and facilitating various catalytic processes .
Comparación Con Compuestos Similares
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane can be compared with similar compounds such as:
1-(Triisopropylsilyl)pyrrole: This compound has a similar silyl group but lacks the thiazole ring, making it less versatile in certain reactions.
2-Phenylethynyl-tri(propan-2-yl)silane: This compound has a phenylethynyl group instead of the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the silyl group and thiazole ring, which provides distinct chemical properties and a wide range of applications.
Propiedades
Número CAS |
566931-92-8 |
|---|---|
Fórmula molecular |
C16H26N2SSi |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane |
InChI |
InChI=1S/C16H26N2SSi/c1-12(2)20(13(3)4,14(5)6)18-9-7-15(11-18)16-17-8-10-19-16/h7-14H,1-6H3 |
Clave InChI |
DHTUEVGUSRKQRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=NC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)

![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)








